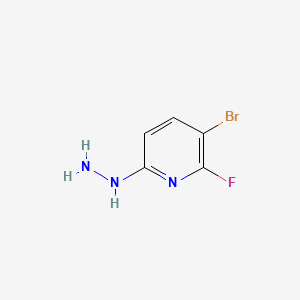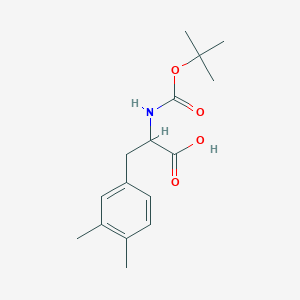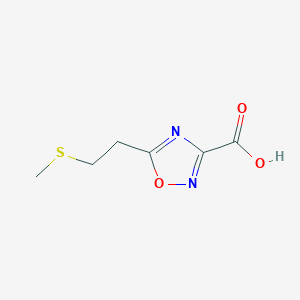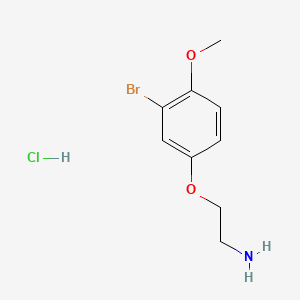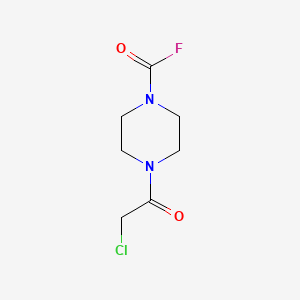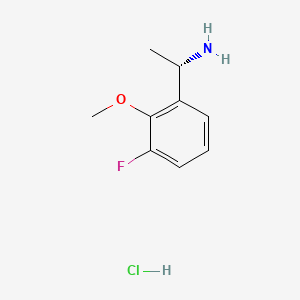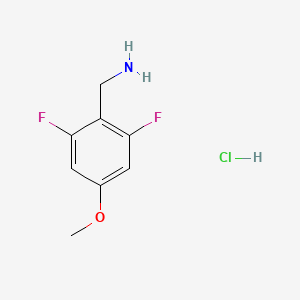![molecular formula C8H10N2O2 B15303660 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid is a heterocyclic compound that features a fused imidazole and pyrrole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction leads to the formation of the desired imidazole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to different reactivity patterns.
Substitution: The presence of reactive sites on the imidazole and pyrrole rings allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles and nucleophiles: Such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazole or pyrrole rings.
Applications De Recherche Scientifique
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Exploration as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring system and exhibit similar reactivity patterns.
Pyrrole derivatives: These compounds share the pyrrole ring system and can undergo similar types of chemical reactions.
Pyrrolo[1,2-a]imidazole derivatives: These compounds have a similar fused ring system and can be used in similar applications.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)4-6-7-2-1-3-10(7)5-9-6/h5H,1-4H2,(H,11,12) |
Clé InChI |
ODOFSCRKKRDPFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(N=CN2C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



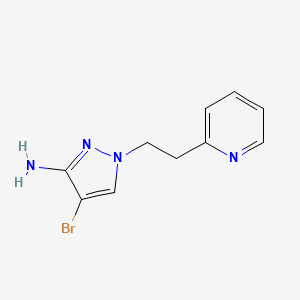
![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)

